![molecular formula C23H16ClF3N4O3 B2904298 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 923123-30-2](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a pyrido[3,2-d]pyrimidin-1(2H)-yl group, a chlorobenzyl group, and a trifluoromethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The pyrido[3,2-d]pyrimidin-1(2H)-yl group is a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring . The chlorobenzyl group contains a benzene ring with a chlorine atom and a methyl group attached. The trifluoromethylphenyl group consists of a phenyl ring with a trifluoromethyl group (-CF3) attached .Wirkmechanismus
Target of Action
The compound belongs to the class of pyrido[2,3-d]pyrimidines , which are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They target various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with these targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This results in the inhibition of cancer cell proliferation and induction of apoptosis .
Biochemical Pathways
The affected pathways include those involved in cell proliferation, survival, and apoptosis . The inhibition of these pathways leads to the disruption of cancer cell growth and survival .
Pharmacokinetics
Similar compounds in the pyrido[2,3-d]pyrimidines class have been found to have good drug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, and thus its efficacy.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and induction of apoptosis . This leads to a decrease in tumor size and potentially the eradication of the cancer cells.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid. This intermediate is then reacted with trifluoroacetic anhydride to form 4-chlorobenzyltrifluoroacetate. The resulting compound is then reacted with 3-aminobenzoic acid to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "trifluoroacetic anhydride", "3-aminobenzoic acid" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid", "Reaction of 4-chlorobenzylbarbituric acid with trifluoroacetic anhydride to form 4-chlorobenzyltrifluoroacetate", "Reaction of 4-chlorobenzyltrifluoroacetate with 3-aminobenzoic acid in the presence of a base to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide" ] } | |
CAS-Nummer |
923123-30-2 |
Molekularformel |
C23H16ClF3N4O3 |
Molekulargewicht |
488.85 |
IUPAC-Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H16ClF3N4O3/c24-16-8-6-14(7-9-16)12-31-21(33)20-18(5-2-10-28-20)30(22(31)34)13-19(32)29-17-4-1-3-15(11-17)23(25,26)27/h1-11H,12-13H2,(H,29,32) |
InChI-Schlüssel |
NHSJZRPCKGXOEO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


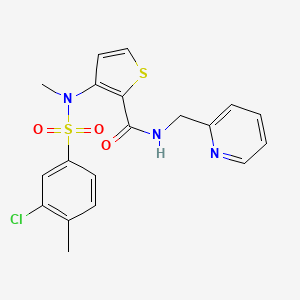
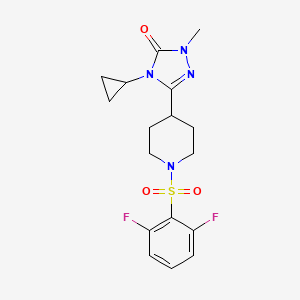

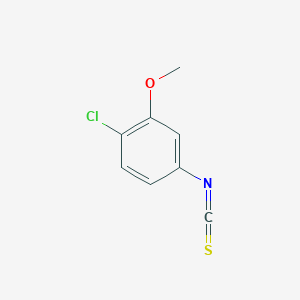

![Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2904222.png)
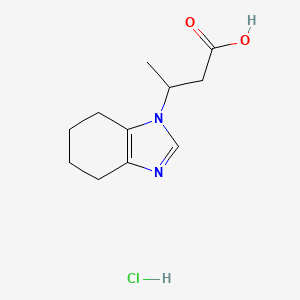
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2904225.png)
![1-[1-(Hydroxymethyl)cyclopropyl]pyrrole-2,5-dione](/img/structure/B2904230.png)
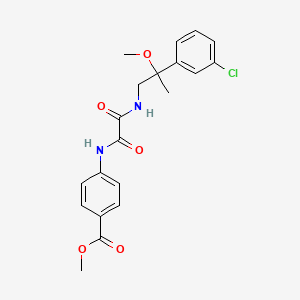

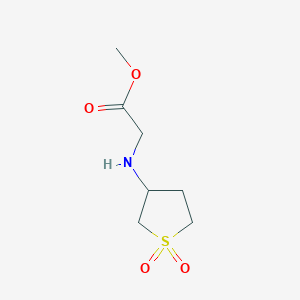
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904235.png)
![3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2904237.png)
